2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
This compound features a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, a bicyclic scaffold with one nitrogen atom in the bridgehead position. Key structural elements include:
- Sulfonyl group: Attached to a 4-methoxy-3-methylphenyl substituent at position 2.
- Trimethoxyphenyl group: A 3,4,5-trimethoxyphenyl moiety at position 1.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-16-13-18(8-9-20(16)29-2)33(27,28)26-12-11-25-10-6-7-19(25)23(26)17-14-21(30-3)24(32-5)22(15-17)31-4/h6-10,13-15,23H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOSQURAJUXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with sulfonyl and methoxy groups. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 396.48 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, which can alter various signaling pathways in cells. The sulfonyl group is particularly noteworthy for its potential to form strong interactions with amino acid residues in proteins.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- A549 (lung cancer) : IC50 values reported at 26 µM for related compounds.
- Hep-2 (laryngeal cancer) : Significant inhibition noted with IC50 values around 3.25 mg/mL for structurally similar compounds.
These findings suggest that the compound may also possess anticancer properties, warranting further investigation.
Anti-inflammatory Effects
Compounds derived from pyrazole and similar scaffolds have been documented for their anti-inflammatory properties. The sulfonamide functionality may contribute to modulating inflammatory responses by inhibiting key enzymes involved in inflammation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Pyrazole Derivatives : A study published in MDPI highlighted that pyrazole derivatives exhibited significant anticancer activity against MCF7 and A549 cell lines, indicating a potential pathway for the tested compound's efficacy .
- Enzyme Inhibition Studies : Research has shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical in cancer progression .
- Cytotoxicity Assessments : Various derivatives were screened for cytotoxicity against multiple cell lines, showing promising results that suggest the need for further exploration of the specific compound's effects .
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds similar to 2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit significant biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been tested against various cancer cell lines such as MCF-7 and MDA-MB-231. These studies often assess the cytotoxic effects and potential synergistic interactions with established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activity. Research has demonstrated that certain pyrazoles exhibit potent activity against a range of pathogens, making them candidates for further development as antimicrobial agents .
Case Studies
Several case studies highlight the potential applications of this compound:
- Breast Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated their ability to induce apoptosis in breast cancer cells. The derivatives were tested alone and in combination with doxorubicin to assess their effectiveness in overcoming drug resistance .
- Antimicrobial Testing : Research on pyrazole derivatives has shown effectiveness against various fungal pathogens. The compounds were evaluated for their antifungal activity against species like Botrytis cinerea and Fusarium solani, indicating a broad spectrum of antimicrobial potential .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The tetrahydropyrrolo[1,2-a]pyrazine core distinguishes the target compound from pyrrolo-pyrazoles (e.g., ) or thiazolo-pyrrolo-pyrroles (e.g., ).
- Sulfonyl groups (target compound and ) may improve solubility or act as hydrogen-bond acceptors, influencing receptor binding.
- Trimethoxyphenyl substituents (target compound and ) are associated with enhanced aromatic interactions in biological systems.
Critical Contrast :
- Catalytic hydrogenation (target compound) offers superior stereocontrol compared to non-catalytic methods used for thiazolo-pyrrolo-pyrroles .
- The addition of cesium carbonate during hydrogenation suppresses racemization, a key advantage for chiral drug development .
Physicochemical Properties
Table 2: Crystallographic and Stability Data
Key Insights :
- The tetrahydropyrrolo core in the target compound likely adopts an envelope conformation, similar to related pyrrolidine systems .
Pharmacological Potential
While direct activity data for the target compound is unavailable, analogs provide insights:
- Tetrahydropyrrolo[1,2-a]pyrazines : Demonstrated antihypoxic and psychotropic effects in preclinical studies .
- Trimethoxyphenyl-containing compounds (e.g., ): Often exhibit anticancer or anti-inflammatory properties due to enhanced DNA intercalation or kinase inhibition.
- Fluorophenyl groups (e.g., ): Improve metabolic stability and blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the pyrrolo-pyrazine core and functionalization of the trimethoxyphenyl group. Key steps include:
- Sulfonylation : Reaction of the pyrrolo-pyrazine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling of Trimethoxyphenyl Group : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 3,4,5-trimethoxyphenyl moiety .
- Critical Considerations : Solvent polarity (e.g., DMF vs. ethanol) and temperature (room temp vs. reflux) significantly influence reaction yields. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly the sulfonyl and methoxy groups .
- X-ray Crystallography : To resolve the 3D conformation of the tetrahydropyrrolo-pyrazine core and sulfonyl group orientation .
- High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight verification .
Q. What solubility characteristics are predicted for this compound, and how do functional groups influence this?
- Methodological Answer :
- The sulfonyl group enhances water solubility, while the trimethoxyphenyl and methyl groups contribute to lipophilicity. Use the Hansen Solubility Parameters to predict compatibility with solvents like DMSO (polar aprotic) or ethyl acetate (polar aprotic with moderate lipophilicity) .
- Experimental validation via shake-flask method in buffered solutions (pH 1–7.4) is recommended to assess pH-dependent solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., replacing 4-methoxy-3-methylphenyl with 4-chlorophenyl) and trimethoxyphenyl substituents (e.g., demethylation to dihydroxy groups) .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. Use molecular docking to correlate activity with binding affinity to targets like tubulin or kinase enzymes .
- Data Contradiction Analysis : If conflicting activity data arise (e.g., high cytotoxicity but low target binding), investigate off-target effects via proteome-wide profiling or metabolomics .
Q. What experimental approaches resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs (e.g., triazolopyrimidines or pyrazolo-pyridines) to identify trends in substituent effects .
- Orthogonal Assays : Validate conflicting results using independent methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding studies) .
- Example : A study on triazolopyrimidine derivatives showed discrepancies in antiproliferative activity due to variations in cell permeability; this was resolved using Caco-2 monolayer assays to quantify transport efficiency .
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSPR Models : Predict biodegradation half-life using quantitative structure-property relationships (e.g., EPI Suite). The sulfonyl group may resist hydrolysis, while methoxy groups increase persistence .
- Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity. Correlate results with logP values and molecular volume .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
